molecular formula C20H27NO2 B2657426 2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide CAS No. 296276-37-4

2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide

Cat. No. B2657426
CAS RN: 296276-37-4
M. Wt: 313.441
InChI Key: JPMGQSRCKNMPLZ-UHFFFAOYSA-N
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Description

“2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C20H27NO2 . It has an average mass of 313.434 Da and a mono-isotopic mass of 313.204193 Da .


Synthesis Analysis

N-Adamantylated amides, which include “2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide”, have been synthesized from 1-adamantyl nitrate. The reactions were carried out in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .


Molecular Structure Analysis

The molecular structure of “2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide” consists of 20 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

N-Adamantylated amides can be synthesized by fusing the starting reagents, heating them in a medium of trifluoroacetic acid, heating in an excess starting amide, in the presence of manganese catalysts, and under the action of aluminum triflate under microwave irradiation . Alcohols or halogen derivatives of the adamantane series are used as alkylating agents .

Scientific Research Applications

Materials Science

Researchers explore its applications in materials science, such as modifying surfaces or enhancing material properties. The compound’s unique structure may contribute to novel coatings, sensors, or functional materials.

For more information, you can refer to the following sources:

Mechanism of Action

While the specific mechanism of action for “2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide” is not mentioned in the search results, many nitrogen-containing adamantane derivatives with a C–N bond exhibit antiviral and other biological activities .

Future Directions

While the specific future directions for “2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide” are not mentioned in the search results, it’s worth noting that the development of new anticancer agents with more potent, high specific and low cytotoxic properties is a major focus in the field .

properties

IUPAC Name

2-(1-adamantyl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-2-23-18-5-3-17(4-6-18)21-19(22)13-20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMGQSRCKNMPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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